N-(2-Hydroxyethyl)-2-trifluoromethylbenzenesulfonamide

Description

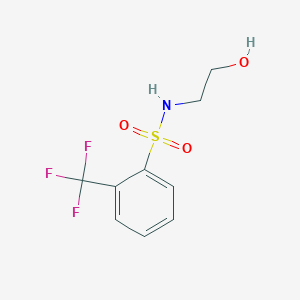

N-(2-Hydroxyethyl)-2-trifluoromethylbenzenesulfonamide is a sulfonamide derivative characterized by a trifluoromethyl (-CF₃) substituent on the benzene ring and a 2-hydroxyethyl (-CH₂CH₂OH) group attached to the sulfonamide nitrogen. The compound combines the electron-withdrawing properties of the -CF₃ group, which enhances chemical stability and influences electronic distribution, with the hydrophilic 2-hydroxyethyl moiety, which improves aqueous solubility. Such structural features are critical in pharmaceutical chemistry, where sulfonamides are widely used as enzyme inhibitors, antimicrobial agents, or anti-inflammatory drugs .

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO3S/c10-9(11,12)7-3-1-2-4-8(7)17(15,16)13-5-6-14/h1-4,13-14H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXDQDGTEWTIMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-2-trifluoromethylbenzenesulfonamide typically involves the reaction of 2-trifluoromethylbenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of solid catalysts and solvent-free conditions can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)-2-trifluoromethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of N-(2-oxoethyl)-2-trifluoromethylbenzenesulfonamide.

Reduction: Formation of N-(2-hydroxyethyl)-2-trifluoromethylbenzeneamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Scientific Research Applications

-

Antibacterial Activity

- The compound has demonstrated significant antibacterial properties against various bacterial strains. Studies indicate that modifications in the molecular structure enhance its potency.

These results suggest that N-(2-Hydroxyethyl)-2-trifluoromethylbenzenesulfonamide could be developed into a therapeutic agent for bacterial infections.Compound Bacterial Strain Zone of Inhibition (mm) 1 Staphylococcus aureus 15 2 Escherichia coli 12 3 Pseudomonas aeruginosa 10 -

Antifungal Activity

- The compound has also been evaluated for antifungal efficacy, showing inhibition against strains such as Candida albicans.

The minimum inhibitory concentration (MIC) values indicate its potential as an antifungal agent.Fungal Strain MIC (µg/mL) Candida albicans 25 Aspergillus niger 50 -

Cytotoxicity Studies

- Cytotoxicity assessments reveal that this compound exhibits lower toxicity levels compared to established chemotherapeutics like Doxorubicin.

This suggests a favorable safety profile for normal cells while retaining antimicrobial properties.Treatment IC50 (µM) Doxorubicin 0.5 N-(2-Hydroxyethyl)... >50

Case Studies

-

Case Study on Antibacterial Efficacy

- A study on sulfonamide derivatives highlighted the enhanced antibacterial activity attributed to the trifluoromethyl group. The modifications significantly impacted the antibacterial potency, suggesting that similar compounds could be effective against resistant strains.

-

Cytotoxicity Evaluation

- A comparative analysis demonstrated that while traditional chemotherapeutics like Doxorubicin are highly toxic to normal cells, this compound maintained a safer profile, indicating its potential for use in combination therapies where minimizing toxicity is critical.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-2-trifluoromethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

The trifluoromethyl group in the target compound distinguishes it from analogues with other substituents:

- Methoxy (-OCH₃) group : In N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide (), the methoxy group is electron-donating, increasing electron density on the aromatic ring. This contrasts with the electron-withdrawing -CF₃ group, which reduces ring reactivity and may enhance metabolic stability .

- Chloroacetyl (-COCH₂Cl) group : N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide () features a reactive chloroacetyl substituent, enabling covalent interactions with biological targets. The -CF₃ group, in contrast, is inert but provides steric bulk and lipophilicity .

- Triazine rings: Sulfonamide-based pesticides like triflusulfuron methyl ester () incorporate triazine rings, enabling herbicidal activity via acetolactate synthase inhibition. The -CF₃ group in the target compound lacks this mechanism but may contribute to binding specificity in non-pesticidal applications .

Table 1: Substituent Effects on Key Properties

Variations in N-Substituents

The 2-hydroxyethyl group on the sulfonamide nitrogen modulates solubility and hydrogen-bonding capacity:

- Ethyl (-CH₂CH₃) group : In N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide (), the ethyl group increases lipophilicity, reducing solubility compared to the hydroxyethyl analogue .

- Trifluoroethyl (-CH₂CF₃) group : N-(2,2,2-Trifluoroethyl)-1,4-diazepane-1-sulfonamide hydrochloride () combines fluorinated alkyl chains for metabolic resistance and enhanced membrane permeability. However, the absence of a hydroxyl group limits its solubility in polar solvents .

- Methyl (-CH₃) group : N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide () uses a methyl group, offering minimal steric hindrance but reduced solubility compared to hydroxyethyl derivatives .

Biological Activity

N-(2-Hydroxyethyl)-2-trifluoromethylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a trifluoromethyl group, which enhances its lipophilicity, facilitating better membrane penetration. The hydroxyethyl and sulfonamide groups contribute to its ability to interact with various biological targets, particularly enzymes and receptors.

The biological activity of this compound is primarily attributed to its interactions with molecular targets:

- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The trifluoromethyl group may enhance binding affinity towards specific receptors, making it a candidate for therapeutic applications in conditions like hormonal disorders and cancers.

Biological Activity Overview

The compound has shown promise in various biological assays:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although specific data on efficacy against various pathogens is limited.

- Anti-inflammatory Effects : Its structure indicates potential anti-inflammatory activity, likely through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Anti-inflammatory | COX inhibition | |

| Enzyme inhibition | Interaction with enzyme active sites |

Case Studies and Research Findings

While specific case studies on this compound are sparse, related compounds have been studied extensively:

- Selective Progesterone Receptor Antagonists : Similar compounds have demonstrated significant biological activity as selective progesterone receptor antagonists. These findings suggest that this compound may exhibit comparable properties, particularly in treating uterine leiomyoma and endometriosis .

- Clinical Trials : Research methodologies such as single-subject designs and N-of-1 trials have been utilized to explore the effects of similar compounds on individual patients, providing insights into their therapeutic potential .

- Molecular Docking Studies : In silico studies have indicated that compounds with similar structures can effectively bind to COX enzymes, suggesting that this compound may also possess anti-inflammatory properties through similar mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.